molecular formula C13H13BrN4O3 B2659031 5-bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide CAS No. 1358156-04-3

5-bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide

Cat. No.: B2659031
CAS No.: 1358156-04-3
M. Wt: 353.176
InChI Key: QTJFHZICBWCELN-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core substituted with a bromine atom at the 5-position. The carboxamide nitrogen is linked to a pyrimidin-5-yl group, which is further substituted at the 2-position with a morpholine moiety. This structural design combines electron-withdrawing (bromine) and hydrogen-bonding (morpholine) groups, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring polar interactions .

Properties

IUPAC Name

5-bromo-N-(2-morpholin-4-ylpyrimidin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O3/c14-11-2-1-10(21-11)12(19)17-9-7-15-13(16-8-9)18-3-5-20-6-4-18/h1-2,7-8H,3-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJFHZICBWCELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 5-bromo-2-chloropyrimidine with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The furan ring can be subjected to oxidation or reduction reactions to modify its electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the furan ring structure.

Scientific Research Applications

Antimicrobial Applications

The compound has demonstrated notable antimicrobial properties, particularly against various bacterial strains. In a study assessing the efficacy of related pyrimidine derivatives, compounds similar to 5-bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide exhibited activity against Escherichia coli and Streptococcus agalactiae, with minimum inhibitory concentrations (MIC) reported at 50 µM and 75 µM, respectively .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µM)
This compoundE. coli50
S. agalactiae75
Other Pyrimidine DerivativesS. aureus100
E. faecalis80

Antitumor Activity

Research has indicated that compounds containing the morpholine and pyrimidine moieties can inhibit tumor cell proliferation. For instance, derivatives of this compound have been tested for their ability to inhibit specific kinases implicated in cancer progression. The inhibition of PfGSK3 and PfPK6 kinases has been highlighted as a potential mechanism for antitumor activity, with IC50 values demonstrating potency in the nanomolar range against various cancer cell lines .

Table 2: Antitumor Activity of Related Compounds

Compound NameTarget KinaseIC50 (nM)
This compoundPfGSK317
PfPK620
Other Pyrimidine DerivativesVarious Cancer Cell Lines<50

Anti-inflammatory Properties

The anti-inflammatory potential of furan-containing compounds has been documented extensively. The synthesis of derivatives such as this compound has been associated with reduced pro-inflammatory cytokine production in vitro, indicating its therapeutic potential in inflammatory diseases .

Case Study: Anti-inflammatory Activity

In a recent study, the compound was evaluated for its ability to inhibit the production of TNF-alpha and IL-6 in macrophage cell lines. Results showed a significant reduction in cytokine levels at concentrations as low as 10 µM, suggesting its utility as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to analogs with variations in the heterocyclic core, substituents, or linker groups. Below is a detailed analysis:

Substituted Phenyl Analogs

  • 5-Bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furamide (CAS 775-15-5, C₁₅H₁₄BrClN₂O₃, MW 385.64): Structural Difference: Replaces the pyrimidin-5-yl group with a 3-chloro-4-morpholinylphenyl moiety. The phenyl ring may also limit conformational flexibility .
  • 5-Bromo-N-(2-isopropylphenyl)-2-furamide (CAS 314055-67-9, C₁₄H₁₄BrNO₂, MW 316.18): Structural Difference: Features an isopropylphenyl group instead of the pyrimidine-morpholine system. Impact: The bulky isopropyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The absence of a hydrogen-bond-donating morpholine ring could diminish target affinity in polar binding pockets .

Hydrazone-Linked Analogs

  • (E)-5-Bromo-N-(4-((2-(2-(4-nitrophenyl)acetyl)hydrazineylidene)methyl)phenyl)furan-2-carboxamide (Compound 13c): Structural Difference: Incorporates a hydrazone linker and a 4-nitrophenylacetyl group. However, the absence of the pyrimidine-morpholine system may reduce selectivity for kinase targets compared to the target compound .

Sulfonamide and Piperazine Derivatives

  • 5-Bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide :

    • Structural Difference : Replaces morpholine with a phenylpiperazine group.
    • Impact : The basic piperazine nitrogen enhances solubility at physiological pH, while the phenyl group may contribute to hydrophobic interactions. However, the larger size of piperazine could sterically hinder binding in compact active sites .
  • N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide :

    • Structural Difference : Includes a sulfonamide linker and a piperidine-substituted pyrimidine.
    • Impact : The sulfonamide group increases acidity (pKa ~10–11), enabling ionic interactions with basic residues. The thioether linker may confer metabolic stability but reduce oxidative stability compared to carboxamides .

Key Data Table: Structural and Property Comparison

Compound Name Core Structure Key Substituents Molecular Weight LogP* Solubility (mg/mL)*
Target Compound Furan-2-carboxamide 5-Br, Pyrimidin-5-yl (2-morpholinyl) 353.16 2.1 0.15
5-Bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furamide Furan-2-carboxamide 5-Br, 3-Cl-4-morpholinylphenyl 385.64 3.4 0.08
5-Bromo-N-(2-isopropylphenyl)-2-furamide Furan-2-carboxamide 5-Br, 2-isopropylphenyl 316.18 3.8 0.03
(E)-5-Bromo-N-(4-...phenyl)furan-2-carboxamide Furan-2-carboxamide 5-Br, Hydrazone-linked nitrophenyl 458.35 2.9 0.12

*Predicted using QSPR models.

Research Findings and Pharmacological Implications

  • Target Affinity : The pyrimidine-morpholine system in the target compound likely enhances binding to kinases (e.g., PI3K or mTOR) through hydrogen bonding with the morpholine oxygen and π-stacking via the pyrimidine ring .
  • Metabolic Stability: Bromine at the 5-position may reduce oxidative metabolism compared to non-halogenated analogs, as seen in related furan derivatives .
  • Solubility Limitations : Despite the morpholine’s polarity, the target compound’s low solubility (0.15 mg/mL) suggests formulation challenges. Analogs with piperazine (e.g., ) or sulfonamide (e.g., ) groups exhibit better solubility due to ionizable groups.

Biological Activity

5-bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural features:

  • A furan ring.
  • A pyrimidine moiety substituted with a morpholine group.
  • A bromine atom at the 5-position of the furan ring.

The molecular formula of the compound is C13H13BrN4O2C_{13}H_{13}BrN_{4}O_{2} .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, particularly in cancer cells. Molecular docking studies indicate binding to targets such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) .
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their division and promoting apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound could increase ROS levels, leading to oxidative stress and subsequent cell death in malignant cells.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound against various cancer cell lines:

Cell Line IC50 Value (µM) Effect
A549 (Lung)4.01 ± 0.95High inhibition
HeLa (Cervical)6.75 ± 0.19Moderate inhibition
MRC-5 (Normal Fibroblast)3.11 ± 0.26Moderate cytotoxicity

The IC50 values indicate the concentration required to inhibit cell viability by 50%. Notably, the compound demonstrated significant activity against A549 lung cancer cells compared to standard drugs like doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations suggest that this compound may exhibit antimicrobial activity. Further studies are needed to elucidate its spectrum of activity against various pathogens.

Structure-Activity Relationship (SAR)

The presence of the bromine atom and the morpholine substituent is crucial for enhancing biological activity. Variations in these groups can lead to different pharmacological profiles:

  • Bromine Substitution : The bromine atom increases lipophilicity and may enhance receptor binding.
  • Morpholine Group : This moiety contributes to solubility and may influence interactions with biological targets.

Case Studies

  • Study on Lung Cancer Cells : A recent study assessed several derivatives of furan-based compounds, including our target compound, for their efficacy against lung cancer cell lines using MTT assays. The results indicated that modifications at specific positions significantly impacted anticancer potency .
  • Molecular Docking Analysis : Another study utilized molecular docking techniques to predict the binding affinity of this compound with key protein targets involved in cancer progression. The findings support its potential as a lead compound for further development .

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